![molecular formula C15H15F3N6O2 B2818534 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034440-55-4](/img/structure/B2818534.png)
2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15F3N6O2 and its molecular weight is 368.32. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds structurally related to the one have been investigated for their antibacterial properties. For instance, piperazinyl oxazolidinone derivatives, which share a structural motif with the compound of interest, have demonstrated significant antibacterial activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (Tucker et al., 1998). This highlights the potential of compounds within this chemical family to contribute to the development of new antibacterial agents.
Anticancer Activity
Another area of interest is the anticancer activity of related compounds. Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some derivatives exhibited promising activity, indicating the potential of these compounds as anticancer agents (Mallesha et al., 2012). This suggests that compounds with similar structural features may also possess valuable anticancer properties.
Antimicrobial and Anti-inflammatory Agents
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated good antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, some derivatives have shown promising anti-inflammatory activity, suggesting the potential of these compounds in developing new antimicrobial and anti-inflammatory treatments.
Antifilarial Candidate Drug Synthesis
A closely related chemical framework has been utilized in the synthesis of centperazine, an antifilarial candidate drug. This indicates the potential application of the compound or its derivatives in the treatment of filarial infections, highlighting its significance in medicinal chemistry and drug development (Sengupta et al., 1993).
Mechanism of Action
Target of Action
It is known that the compound has been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
The compound has been found to exhibit anti-fibrotic activities . It appears to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may interfere with the biochemical pathways involved in fibrosis, particularly those related to collagen synthesis and deposition.
Result of Action
The compound has demonstrated significant anti-fibrotic activities . Specifically, it has been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could potentially be developed into novel anti-fibrotic drugs.
properties
IUPAC Name |
2-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2/c16-15(17,18)11-8-12(20-10-19-11)22-4-6-23(7-5-22)14(26)9-24-13(25)2-1-3-21-24/h1-3,8,10H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDXSNVQAPFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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